(S)-Ethyl 2-hydroxy-4-phenylbutanoate
CAS No.: 125639-64-7
VCID: VC0017481
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | (S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is also known by several other names, including (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester and Ethyl (S)-2-hydroxy-4-phenylbutyrate . The compound has a role in the preparation of various ACE inhibitors such as Cilazapril, Benazepril, and Enalapril . This compound is characterized by its ethyl ester and hydroxyl functional groups attached to a phenylbutanoate structure . The PubChem CID for (S)-Ethyl 2-hydroxy-4-phenylbutanoate is 10987483 . Its computed descriptors include an IUPAC name of ethyl (2S)-2-hydroxy-4-phenylbutanoate, an InChI key of ZJYKSSGYDPNKQS-NSHDSACASA-N, and a SMILES notation of CCOC(=O)C@HO . A similar compound is Ethyl (R)-2-hydroxy-4-phenylbutyrate, which is used in the preparation of benzothiophenes, benzofurans, and indoles for treating insulin resistance and hyperglycemia . Other compounds with structural similarities include (R)-2-Acetoxy-4-phenylbutanoic acid and Benzyl 2-hydroxy-4-phenylbutanoate . These compounds share a phenylbutanoate backbone with variations in the substituents at the 2-position . |
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CAS No. | 125639-64-7 |
Product Name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate |
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | ethyl (2S)-2-hydroxy-4-phenylbutanoate |
Standard InChI | InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 |
Standard InChIKey | ZJYKSSGYDPNKQS-NSHDSACASA-N |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)O |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)O |
Synonyms | (αS)-α-Hydroxybenzenebutanoic Acid Ethyl Ester; (S)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (S)-α-Hydroxybenzenebutanoate; _x000B_ |
PubChem Compound | 10987483 |
Last Modified | Sep 14 2023 |
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